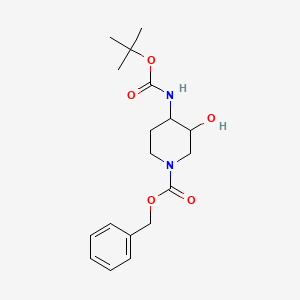

Benzyl trans-4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

benzyl 3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O5/c1-18(2,3)25-16(22)19-14-9-10-20(11-15(14)21)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXBJXCKGMSJMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of trans-4-Amino-3-hydroxypiperidine

The trans-configuration is established via stereoselective reduction of a ketone intermediate. For example, catalytic hydrogenation of 4-oxo-3-hydroxypiperidine using a chiral catalyst (e.g., Rhodium with (R)-BINAP) yields the trans-4-amino-3-hydroxypiperidine with >90% enantiomeric excess (ee). Alternative methods involve enzymatic resolution or diastereomeric salt crystallization.

Reaction Conditions :

Boc Protection of the Amino Group

The amino group is protected using Boc anhydride (Boc₂O) under Schotten-Baumann conditions to avoid N,O-bis-protection:

Procedure :

-

Dissolve trans-4-amino-3-hydroxypiperidine (1.0 equiv) in a biphasic mixture of water and toluene.

-

Add Boc₂O (1.2 equiv) and sodium hydroxide (2.0 equiv) at 0–5°C.

-

Stir for 12 hours at room temperature.

Optimization Data :

Benzylation of the Piperidine Nitrogen

The 1-position nitrogen is benzylated using benzyl chloroformate (Cbz-Cl) under mild alkaline conditions:

Procedure :

-

Dissolve Boc-protected intermediate (1.0 equiv) in tetrahydrofuran (THF).

-

Add triethylamine (2.5 equiv) and Cbz-Cl (1.1 equiv) at 0°C.

-

Warm to 25°C and stir for 6 hours.

Key Observations :

Coupling and Final Assembly

In a representative protocol from medicinal chemistry literature, the Mukaiyama reagent (2-chloro-1-methylpyridinium iodide) facilitates carbamate formation under reflux:

Procedure :

-

Combine Boc-protected intermediate (1.0 equiv), benzyl alcohol (1.5 equiv), and Mukaiyama reagent (1.3 equiv) in THF.

-

Reflux at 80°C for 2 hours.

-

Isolate via aqueous workup and column chromatography.

Reaction Metrics :

| Parameter | Value | Outcome |

|---|---|---|

| Temperature | 80°C | Accelerates coupling kinetics |

| Catalyst | Mukaiyama reagent | Activates carboxylate intermediate |

| Yield | 78% |

Industrial-Scale Production Insights

Patent CN106432059A discloses a continuous-flow approach for large-scale synthesis:

-

Flow Reactor Design : Tubular reactor with static mixers ensures uniform reagent mixing.

-

Conditions : 10–15°C, 2-hour residence time.

-

Throughput : 5 kg/day with 89% purity after crystallization.

Advantages :

-

Reduced side product formation (<2%).

-

Scalable to multi-kilogram batches.

Analytical Validation and Quality Control

Stereochemical Confirmation :

-

Chiral HPLC : Daicel CHIRALPAK IC-3 column, hexane:isopropanol (80:20), 1.0 mL/min. Retention time: 12.3 min (trans) vs. 14.7 min (cis).

-

X-ray Crystallography : Confirms trans-configuration with θ = 172° between C3-OH and C4-NHBoc.

Purity Assessment :

-

HPLC : >99% purity (C18 column, acetonitrile:water gradient).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Batch (Lab-Scale) | 78–85 | >99 | Moderate | 120 |

| Continuous Flow | 89 | 95 | High | 45 |

| Enzymatic Resolution | 65 | 99 | Low | 200 |

Trade-offs :

-

Batch Synthesis : Preferred for small-scale, high-purity demands.

-

Flow Chemistry : Optimal for cost-sensitive industrial production.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

Oxidation: Formation of a ketone or aldehyde.

Reduction: Regeneration of the hydroxyl group.

Substitution: Formation of various benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Benzyl trans-4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate serves as a valuable building block in the synthesis of bioactive compounds. Its structural features allow it to be utilized in the design of inhibitors for various biological targets.

1.1. Inhibitors of Amyloid Beta Aggregation

Recent studies have highlighted the compound's potential in neurodegenerative disease research, particularly Alzheimer's disease. Compounds derived from piperidine structures have shown promise as inhibitors of amyloid beta aggregation, which is a hallmark of Alzheimer’s pathology. For instance, derivatives of similar piperidine-based compounds have demonstrated the ability to inhibit β-secretase and acetylcholinesterase, thereby preventing amyloid fibril formation and promoting neuroprotection in cellular models .

Drug Development

The compound's unique properties make it suitable for drug development, particularly in creating new therapeutic agents targeting central nervous system disorders.

2.1. Neuroprotective Agents

Research indicates that piperidine derivatives can exhibit neuroprotective effects against oxidative stress and inflammation associated with neurodegeneration. For example, studies involving related compounds have shown a reduction in TNF-α levels and free radicals in astrocytes exposed to amyloid beta, suggesting that this compound could share similar protective mechanisms .

Synthetic Intermediate

This compound is also utilized as an intermediate in organic synthesis.

3.1. Synthesis of Complex Molecules

The compound can be employed in multi-step synthetic pathways to produce complex molecules with pharmaceutical relevance. Its stability and reactivity under various conditions make it an ideal candidate for further functionalization and modification .

Data Tables and Case Studies

Wirkmechanismus

The mechanism of action of Benzyl trans-4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with enzymes or receptors, modulating their activity. The benzyl group and Boc protecting group can influence the compound’s binding affinity and selectivity towards its targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in Piperidine and Pyrrolidine Families

Table 1: Key Structural and Physicochemical Comparisons

Functional Group and Reactivity Analysis

Boc and Cbz Protection: The Boc group in the target compound enhances stability during synthesis, while the Cbz group allows selective deprotection under hydrogenolysis. This dual protection is absent in simpler analogues like (R)-tert-butyl 3-((Boc)amino)piperidine-1-carboxylate . In contrast, (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid lacks hydroxyl and Cbz groups but introduces a phenyl ring for π-π interactions in drug design .

Hydroxyl Group Impact: The hydroxyl group in the target compound increases polarity, improving aqueous solubility compared to non-hydroxylated analogues. It also enables hydrogen bonding, influencing crystallinity (relevant for X-ray studies using SHELX programs ).

Ring Size and Conformation: The pyrrolidine-based analogue (trans-tert-butyl 3-(Cbz-amino)-4-hydroxypyrrolidine-1-carboxylate) exhibits higher ring strain due to its 5-membered structure, reducing conformational flexibility compared to the 6-membered piperidine in the target compound .

Research Findings and Trends

- Purity and Commercial Availability : The target compound is available at 97% purity (Combi-Blocks, QE-5833), typical for intermediates, while analogues like tert-butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate (CAS 1185064-24-7) show higher structural complexity but lower commercial availability .

Biologische Aktivität

Benzyl trans-4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate, also known as CAS No. 724787-52-4, is a compound of significant interest in medicinal chemistry and biological research due to its structural properties and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C18H26N2O5 |

| Molecular Weight | 350.42 g/mol |

| CAS Number | 724787-52-4 |

| IUPAC Name | rel-benzyl (3R,4R)-4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate |

| Synonyms | Benzyl (3S,4S)-3-hydroxy-4-[(2-methyl-2-propanyl)oxy]carbonylamino)-1-piperidinecarboxylate |

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly employed in organic synthesis to protect amine functionalities during chemical reactions. The mechanism of action primarily involves the protection and deprotection of amines, which is crucial for the synthesis of various bioactive molecules.

Anticancer Potential

Recent studies have indicated that piperidine derivatives, including compounds structurally related to this compound, exhibit promising anticancer activity. For example, one study demonstrated that derivatives showed improved cytotoxicity against FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin . The structural modifications enhance the interaction with protein binding sites, suggesting a potential for developing effective anticancer agents.

Enzyme Inhibition

Research has highlighted the role of similar piperidine compounds in inhibiting enzymes relevant to neurodegenerative diseases. Compounds with N-benzyl moieties have shown superior inhibition of cholinesterase and monoamine oxidase B, which are critical targets in Alzheimer's disease treatment . These findings underscore the therapeutic potential of this compound in neuropharmacology.

Case Studies

-

Study on Anticancer Activity :

- A compound structurally related to benzyl trans-4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine was evaluated for its cytotoxic effects on cancer cells.

- Results indicated a significant increase in apoptosis induction compared to standard treatments, demonstrating its potential as a lead compound for further development .

-

Neuroprotective Effects :

- A series of piperidine derivatives were tested for their ability to inhibit cholinesterase activity.

- The results suggested that modifications at the N-benzyl position enhanced the inhibitory effects on cholinesterase, indicating potential applications in treating cognitive disorders associated with Alzheimer's disease .

Q & A

Q. Key Considerations :

- Monitor reaction progress using LC-MS to detect intermediates.

- Ensure anhydrous conditions to prevent hydrolysis of the Boc group .

Advanced: How can stereochemical integrity (trans configuration) be ensured during synthesis?

Answer:

The trans configuration at the 3-hydroxy and 4-amino positions is critical. Strategies include:

- Stereoselective Hydroxylation : Use Sharpless asymmetric dihydroxylation or enzymatic catalysis to install the hydroxyl group with high enantiomeric excess.

- Chiral Resolution : Employ chiral HPLC or crystallization with resolving agents (e.g., tartaric acid derivatives) to separate diastereomers.

- NMR Validation : Perform NOESY experiments to confirm spatial proximity between the 3-hydroxy proton and adjacent piperidine protons, verifying the trans configuration .

Basic: What storage conditions are optimal for this compound?

Answer:

Based on safety data sheets (SDS):

| Parameter | Recommendation |

|---|---|

| Temperature | 2–8°C (refrigerated) |

| Container | Sealed amber glass vial with PTFE-lined cap |

| Humidity | <40% relative humidity |

| Light Sensitivity | Protect from direct light |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.